(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
The compound (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of individual amino acid residues, which are then sequentially coupled using peptide bond formation reactions. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction conditions often involve the use of organic solvents such as DMF (dimethylformamide) and DCM (dichloromethane), with temperatures maintained at room temperature or slightly elevated to facilitate the coupling reactions.
Industrial production methods for this compound would likely involve solid-phase peptide synthesis (SPPS), a widely used technique for synthesizing peptides and small proteins. SPPS allows for the efficient and scalable production of complex peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. This method minimizes purification steps and enhances overall yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of amino and hydroxyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound’s functional groups, such as amino and hydroxyl groups, can participate in substitution reactions. For example, nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying peptide synthesis and the behavior of complex organic molecules.
Biology: The compound’s structure, which includes multiple amino acid residues, makes it a valuable tool for studying protein-protein interactions and enzyme-substrate binding.
Medicine: Due to its potential bioactivity, this compound is investigated for its therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: The compound’s unique structure and properties make it a candidate for developing new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit an enzyme by binding to its active site, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its complex structure and the presence of multiple functional groups Similar compounds include peptides and small proteins with analogous amino acid sequences and functional groups
Similar compounds include:
Peptides: Short chains of amino acids with similar functional groups.
Proteins: Larger molecules with more complex structures but containing similar amino acid residues.
Synthetic analogs: Compounds designed to mimic the structure and function of natural peptides and proteins.
Properties
Molecular Formula |
C74H102N20O20S |
---|---|
Molecular Weight |
1623.8 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R,6S,9S,12S,15S,18S)-18-acetamido-6,15-bis(3-amino-3-oxopropyl)-12-[(1R)-1-hydroxyethyl]-9-(1H-indol-3-ylmethyl)-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carbonyl]amino]-3-[4-(2-aminoethoxy)phenyl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-amino-2-methylhexanoyl]amino]-5-[[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C74H102N20O20S/c1-38(95)62-72(112)90-53(31-41-34-81-46-12-6-4-10-44(41)46)69(109)86-48(18-21-57(77)97)64(104)91-56(37-115-29-24-51(84-39(2)96)66(106)85-49(67(107)93-62)19-22-58(78)98)70(110)87-52(30-40-14-16-43(17-15-40)114-28-27-76)68(108)88-54(32-42-35-82-47-13-7-5-11-45(42)47)71(111)94-74(3,25-8-9-26-75)73(113)92-50(20-23-61(101)102)65(105)89-55(33-59(79)99)63(103)83-36-60(80)100/h4-7,10-17,34-35,38,48-56,62,81-82,95H,8-9,18-33,36-37,75-76H2,1-3H3,(H2,77,97)(H2,78,98)(H2,79,99)(H2,80,100)(H,83,103)(H,84,96)(H,85,106)(H,86,109)(H,87,110)(H,88,108)(H,89,105)(H,90,112)(H,91,104)(H,92,113)(H,93,107)(H,94,111)(H,101,102)/t38-,48+,49+,50+,51+,52+,53+,54+,55+,56+,62+,74+/m1/s1 |
InChI Key |
YCYOWXTYVQGGHS-XKGNXMRFSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)N)NC(=O)C)C(=O)N[C@@H](CC2=CC=C(C=C2)OCCN)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@](C)(CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N)CCC(=O)N)CC5=CNC6=CC=CC=C65)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCC(C(=O)NC(C(=O)N1)CCC(=O)N)NC(=O)C)C(=O)NC(CC2=CC=C(C=C2)OCCN)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C)(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)N)CCC(=O)N)CC5=CNC6=CC=CC=C65)O |
Origin of Product |
United States |
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